molecular formula C46H93N2O6P B1504359 N-(tricosanoyl)-sphing-4-enine-1-phosphocholine CAS No. 475662-40-9

N-(tricosanoyl)-sphing-4-enine-1-phosphocholine

Cat. No. B1504359
CAS RN: 475662-40-9
M. Wt: 801.2 g/mol
InChI Key: SXZWBNWTCVLZJN-NMIJJABPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(tricosanoyl)-sphing-4-enine-1-phosphocholine, also known as Cer(d18:1/23:0), is a ceramide (Cer). Ceramides are members of the class of compounds known as sphingolipids (SPs), or glycosylceramides . SPs are lipids containing a backbone of sphingoid bases (e.g. sphingosine or sphinganine) that are often covalently bound to a fatty acid derivative .


Synthesis Analysis

The synthesis of ceramides like N-(tricosanoyl)-sphing-4-enine-1-phosphocholine involves complex biochemical pathways. A method was developed for quantitative analysis of molecular species of ceramide (N-acyl-sphingosine) and dihydroceramide (N-acyl sphinganine) by high performance liquid chromatography (HPLC) .


Molecular Structure Analysis

The molecular structure of N-(tricosanoyl)-sphing-4-enine-1-phosphocholine is complex, involving a combination of C16–26 fatty acids and sphingosine (sphingenine) . The exact structure can be determined using advanced analytical techniques .

Scientific Research Applications

Ischemic Stroke Risk Research

Recent studies have identified a causal relationship between certain sphingolipids and the risk of ischemic stroke . N-(tricosanoyl)-sphing-4-enine-1-phosphocholine could be investigated for its potential role in stroke risk, which could lead to new preventive strategies.

Future Directions

Future research on N-(tricosanoyl)-sphing-4-enine-1-phosphocholine could focus on its role in various biological processes and diseases. For instance, a study found that Glycosyl-N-tricosanoyl-sphingadienine, a metabolite of sphingolipids, was associated with decreased risk of ischemic stroke . This suggests potential therapeutic applications of such compounds.

properties

IUPAC Name

[(E,2S,3R)-3-hydroxy-2-(tricosanoylamino)octadec-4-enyl] 2-(trimethylazaniumyl)ethyl phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C46H93N2O6P/c1-6-8-10-12-14-16-18-20-21-22-23-24-25-26-28-30-32-34-36-38-40-46(50)47-44(43-54-55(51,52)53-42-41-48(3,4)5)45(49)39-37-35-33-31-29-27-19-17-15-13-11-9-7-2/h37,39,44-45,49H,6-36,38,40-43H2,1-5H3,(H-,47,50,51,52)/b39-37+/t44-,45+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXZWBNWTCVLZJN-NMIJJABPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCCCCCCC(=O)NC(COP(=O)([O-])OCC[N+](C)(C)C)C(C=CCCCCCCCCCCCCC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCCCCCCCCCCCC(=O)N[C@@H](COP(=O)([O-])OCC[N+](C)(C)C)[C@@H](/C=C/CCCCCCCCCCCCC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C46H93N2O6P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90677023
Record name (2S,3R,4E)-3-Hydroxy-2-(tricosanoylamino)octadec-4-en-1-yl 2-(trimethylazaniumyl)ethyl phosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90677023
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

801.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name SM(d18:1/23:0)
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0012105
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS RN

121999-74-4
Record name (2S,3R,4E)-3-Hydroxy-2-(tricosanoylamino)octadec-4-en-1-yl 2-(trimethylazaniumyl)ethyl phosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90677023
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name SM(d18:1/23:0)
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0012105
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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